molecular formula C14H15N5O3 B11659000 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11659000
M. Wt: 301.30 g/mol
InChI Key: XLOZVDLJRZBCFP-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that features a pyrazole ring substituted with dimethyl groups and a hydrazide moiety linked to a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide typically involves the condensation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide with 3-nitrobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the hydrazide moiety.

    Reduction: Reduction of the nitro group to an amine is a common reaction, which can be achieved using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydrazide moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of oxidized derivatives of the pyrazole ring.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of substituted hydrazides.

Scientific Research Applications

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe to study enzyme interactions and other biochemical processes.

Mechanism of Action

The mechanism by which 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide exerts its effects involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the hydrazide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)butanedioic acid
  • 3,6-di(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine

Uniqueness

Compared to similar compounds, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is unique due to the presence of both a nitrophenyl group and a hydrazide moiety. This combination allows for a broader range of chemical reactions and biological interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H15N5O3

Molecular Weight

301.30 g/mol

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C14H15N5O3/c1-10-6-11(2)18(17-10)9-14(20)16-15-8-12-4-3-5-13(7-12)19(21)22/h3-8H,9H2,1-2H3,(H,16,20)/b15-8+

InChI Key

XLOZVDLJRZBCFP-OVCLIPMQSA-N

Isomeric SMILES

CC1=CC(=NN1CC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])C

Canonical SMILES

CC1=CC(=NN1CC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.